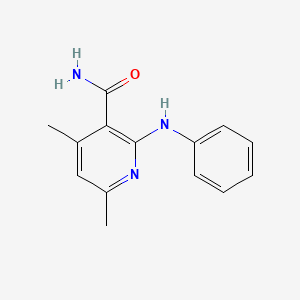

2-anilino-4,6-dimethylnicotinamide

Description

Properties

IUPAC Name |

2-anilino-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-8-10(2)16-14(12(9)13(15)18)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAXTGBLDONCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have identified derivatives of 2-anilino-4,6-dimethylnicotinamide as promising candidates for antiviral therapies. For instance, certain analogs have demonstrated potent inhibitory effects against MERS-CoV, a virus responsible for severe respiratory illness. The structure-activity relationship (SAR) studies indicate that modifications to the aniline and quinazoline moieties can enhance antiviral activity while minimizing cytotoxicity.

A notable compound from these studies exhibited an IC50 value of 0.157 μM against MERS-CoV, indicating strong antiviral properties without significant cytotoxic effects . This suggests that derivatives of this compound could be further developed as antiviral agents.

Cancer Research

The compound has also been explored for its potential as an anticancer agent. Quinazoline derivatives, including those related to this compound, have been shown to inhibit the epidermal growth factor receptor (EGFR), a target in cancer therapy. These compounds can interfere with cancer cell proliferation and survival pathways, making them valuable in the development of targeted cancer therapies .

Agricultural Applications

Fungicide Development

this compound serves as a precursor for the synthesis of pyrimidine derivatives used in crop protection. Specifically, it is involved in the production of pyrimethanil, a fungicide effective against various fungal pathogens affecting crops. The synthesis process emphasizes environmentally friendly methods that yield high purity and good yields of the active compound .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in medicinal and agricultural applications. The following table summarizes key findings from SAR studies:

| Modification | Activity (IC50 μM) | Comments |

|---|---|---|

| Parent Compound | 0.157 | High activity against MERS-CoV |

| 3-Chloro-4-fluoroaniline substitution | 3.8 | Similar activity; slight reduction |

| 2-Hydroxybenzyl amine at position 6 | 3.6 | Tolerated modification |

| Nitro group introduction | 3.3 - 6.1 | Maintained activity; varied effects |

| Aliphatic amines substitution | >10 | Reduced activity |

Case Studies

Case Study: Antiviral Efficacy

In a study published by the Institut Pasteur Korea, a series of quinazoline derivatives were synthesized based on the scaffold of this compound. The most effective compound demonstrated a selective index (SI) of 25, indicating a favorable therapeutic window for further development .

Case Study: Agricultural Application

Research into the synthesis of pyrimethanil highlighted the efficiency of using this compound as a starting material. The method developed allows for high yields while minimizing environmental impact by avoiding harmful reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs of pyrimethanil and their properties:

Key Research Findings

Metabolic Pathways and Environmental Impact

Pyrimethanil metabolizes into 2-anilino-4,6-dihydroxymethylpyrimidine (C621312) in rotational crops (e.g., lettuce, wheat), with metabolite levels exceeding the parent compound in some cases . This raises concerns about residue accumulation in edible crops planted within 30 days of treatment .

Structural Modifications and Activity

- Chlorine vs. Methyl Substituents: Chlorinated triazines (e.g., 2-anilino-4,6-dichloro-1,3,5-triazine) undergo nucleophilic substitution reactions, making them intermediates in chemical synthesis . In contrast, methyl groups in pyrimethanil enhance fungicidal persistence and reduce reactivity .

- Terpene and Phenol Derivatives: 2-Anilino-4,6-di(tert-butyl)phenol forms Cu(II) complexes with strong antimicrobial and oxidase-like activity, highlighting the role of bulky substituents in metal coordination .

Toxicity Profiles

- Neurotoxicity: Compound A6 (pyrimidino bithiophene) induces neurotoxicity in zebrafish larvae at nanomolar concentrations, contrasting with pyrimethanil’s low acute mammalian toxicity .

- Aquatic Hazards : Pyrimethanil is classified as chronically toxic to aquatic organisms, necessitating careful environmental monitoring .

Q & A

Q. What analytical techniques are recommended for characterizing the structural purity of 2-anilino-4,6-dimethylnicotinamide in synthetic samples?

To ensure structural integrity, employ a combination of:

- Mass Spectrometry (MS): Analyze fragmentation patterns and collision cross-section data for ionized forms (e.g., [M+H]⁺, [M-H]⁻), referencing predictive models for analogous compounds like 2-chloro-4,6-dimethylnicotinamide .

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions and methyl group assignments via ¹H/¹³C spectra.

- X-ray Diffraction (XRD): Resolve crystallographic parameters, as demonstrated for pyrimidine salts like 2-anilino-4,6-dimethylpyrimidinium chloroacetate .

- Vibrational Spectroscopy: Compare experimental IR/Raman spectra with density functional theory (DFT) calculations to validate bond vibrations .

| Technique | Purpose | Reference |

|---|---|---|

| MS | Molecular fragmentation analysis | |

| XRD | Crystal structure validation | |

| DFT + IR | Bond vibration verification |

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Intermediate Isolation: Use intermediates like 2-anilino-4,6-dimethylpyridine-3-carbonitrile, structurally characterized via XRD .

- Salt Formation: Enhance stability and bioactivity by forming salts (e.g., with chloroacetic acid), reducing vapor pressure and improving crop persistence .

- Yield Maximization: Apply computational route analysis (e.g., LookChem synthesis pathways for related nicotinamides) to identify high-yield steps .

Advanced Research Questions

Q. How do substitution patterns in this compound derivatives influence fungicidal activity?

- Comparative Studies: Evaluate analogs like 2-anilino-4,6-dimethylpyrimidine and its morpholine derivatives, noting enhanced activity with electron-withdrawing groups .

- In Silico Modeling: Use DFT to correlate substituent electronic effects (e.g., Cl, CN) with bioactivity, referencing RMSD values for bond-length accuracy (0.004–0.005 Å) .

- In Vitro Assays: Test salt derivatives (e.g., pyrimethanil salts) for prolonged antifungal effects, leveraging reduced volatility .

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| -Cl | Increased persistence | |

| -CN | Enhanced binding |

Q. What methodologies resolve contradictions in reported crystallographic data for this compound?

- Multi-Method Validation: Cross-reference XRD data (e.g., cation-anion interactions in chloroacetate salts ) with neutron diffraction or cryo-crystallography to address discrepancies in bond angles or lattice parameters.

- Computational Refinement: Apply DFT-based geometry optimization to reconcile experimental vs. theoretical structural deviations (e.g., RMSD < 0.8° for bond angles) .

- Environmental Controls: Account for polymorphic variations caused by solvent or temperature during crystallization .

Q. How can computational modeling predict the environmental toxicity of this compound?

- QSAR Analysis: Derive quantitative structure-activity relationships using LD₅₀ data (e.g., rat oral toxicity: 4150–5971 mg/kg ).

- Aquatic Impact Modeling: Leverage hazard classifications (Chronic Aquatic Hazard Category 2 ) to simulate biodegradation pathways.

- Molecular Dynamics (MD): Study interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to predict metabolic persistence .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the physical state of this compound?

- Sample Purity Assessment: Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid environments) to test for hydrate formation, which may explain color variations (white vs. faintly yellow solids) .

- Spectroscopic Profiling: Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to identify solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.